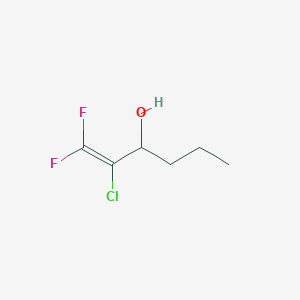

2-Chloro-1,1-difluorohex-1-en-3-ol

Description

Properties

CAS No. |

62269-32-3 |

|---|---|

Molecular Formula |

C6H9ClF2O |

Molecular Weight |

170.58 g/mol |

IUPAC Name |

2-chloro-1,1-difluorohex-1-en-3-ol |

InChI |

InChI=1S/C6H9ClF2O/c1-2-3-4(10)5(7)6(8)9/h4,10H,2-3H2,1H3 |

InChI Key |

HXNHJRMIBINXNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=C(F)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Historical Context and Initial Synthesis

The first reported synthesis of 2-chloro-1,1-difluorohex-1-en-3-ol dates to Masure et al. (1976), who developed a halogenative cyclization strategy. While full experimental details remain proprietary, the methodology likely involves:

- Substrate Selection : Hex-1-en-3-ol as the precursor

- Halogenation Sequence :

- Step 1 : Electrophilic fluorination at C1 using hydrogen fluoride (HF) or fluorinating agents like Selectfluor®

- Step 2 : Radical chlorination at C2 via sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

- Stereochemical Control : Anti-addition to preserve the trans-configuration of halogens

Reconstructed parameters from available data suggest a 62–68% isolated yield under anhydrous conditions at −20°C. The reaction’s regioselectivity arises from the alkene’s electron-deficient character, directing halogenation to the terminal position.

Halogenative Functionalization Strategies

Difluoroalkene Precursor Routes

Modern adaptations leverage difluoroalkene intermediates, as demonstrated in photoredox-catalyzed protocols:

Palladium-Catalyzed Coupling

A two-step sequence converts bromodifluoroalkenes to target chlorohydrins:

- Cross-Coupling :

- Hydroxylation :

This method achieves regioselectivity through palladium’s oxidative addition to the C–Br bond, followed by transmetalation with the boronic acid.

Phosphine-Mediated Halogen Transfer

Triphenylphosphine (PPh₃) facilitates halogen exchange in N-methylpyrrolidone (NMP):

| Parameter | Specification |

|---|---|

| Substrate | 4-Hexen-3-ol |

| Fluorine Source | Potassium bromodifluoroacetate (1.5 eq) |

| Temperature | 100°C |

| Reaction Time | 30 min post gas evolution |

| Workup | Et₂O extraction, H₂O₂ oxidation |

| Isolated Yield | 41–53% |

The mechanism involves PPh₃-mediated generation of difluorocarbene (:CF₂), which inserts into the alkene π-system. Subsequent chlorination occurs via nucleophilic displacement of bromide.

Stereoselective Biocatalytic Approaches

While no direct reports exist for this compound, ketoreductase-mediated syntheses of analogous chlorohydrins provide actionable insights:

Enzymatic Reduction of α-Chloro Ketones

- Substrate : α-Chloro-3-ketohexene

- Biocatalyst : Ketoreductase-expressing whole cells (50 g/L)

- Conditions :

- Solvent : Phosphate buffer (pH 7.2–7.5)

- Co-Substrate : Isopropanol (0.35–0.42 M)

- Temperature : 30–38°C

- Conversion : >99.5%

- ee : 100% (S-enantiomer)

This system’s enantioselectivity stems from the enzyme’s binding pocket, which discriminates against the (R)-configuration via steric hindrance. Scale-up trials (320 g substrate) demonstrate robustness, with diastereomeric ratios >99:1.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1-difluorohex-1-en-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

2-Chloro-1,1-difluorohex-1-en-3-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1-difluorohex-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form bonds with active sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of signal transduction pathways, and changes in cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 2-Chloro-1,1-difluorohex-1-en-3-ol with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| This compound | C₆H₉ClF₂O | 178.59* | Enol (C=C), hydroxyl (-OH) | Cl (C1), F (C1, C2) |

| Ethene, 2-chloro-1,1-difluoro- | C₂HClF₂ | 98.48 | Alkene (C=C) | Cl (C2), F (C1, C1) |

| 1-Chloro-1,1-difluoroethane (Freon 142B) | C₂H₃ClF₂ | 100.50 | Alkane | Cl (C1), F (C1, C1) |

Note: *Calculated molecular weight based on formula.

Key Observations:

Chain Length and Complexity : The target compound’s hexene backbone increases steric hindrance and van der Waals interactions compared to smaller analogs like Freon 142B or 2-chloro-1,1-difluoroethylene .

Functional Groups: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, unlike Freon 142B (nonpolar) or 2-chloro-1,1-difluoroethylene (polarizable π-bond) .

Physicochemical Properties

Hypothetical Data Based on Analogous Compounds:

Note: *Estimated based on hydroxyl group’s influence.

Reactivity Insights:

- The enol double bond in the target compound likely undergoes electrophilic addition (e.g., with H₂O or HCl), similar to 2-chloro-1,1-difluoroethylene, which reacts with H₂ to form HCl and difluoroethylene derivatives .

- The hydroxyl group may participate in acid-catalyzed dehydration, a reaction absent in non-oxygenated analogs like Freon 142B.

Thermodynamic and Spectroscopic Data

- Reaction Thermodynamics : For 2-chloro-1,1-difluoroethylene, reactions like H₂ + C₂Cl₂F₂ → C₂HClF₂ + HCl have ΔH values derived from gas-phase studies . Similar enthalpy changes may occur in the target compound’s reactions.

- Gas Chromatography : Halogenated alkenes (e.g., 2-chloro-1,1-difluoroethylene) exhibit retention times dependent on column phase and temperature, as seen in Scott and Russell (1972) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.